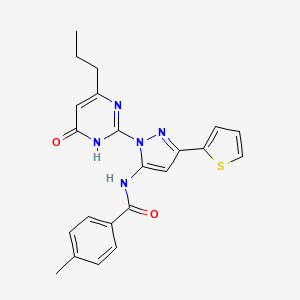
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a dihydropyran ring substituted with acetyloxy groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid typically involves the acetylation of 3,4-dihydro-2H-pyran derivatives. One common method includes the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired diacetyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: 2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding dihydroxy derivative.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: Yields dihydroxy derivatives.
Oxidation: Produces carboxylic acids or ketones.
Substitution: Results in various substituted pyran derivatives.
科学的研究の応用
2-(3,4-Diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the dihydropyran ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid.
2,3-Dihydro-4H-pyran: Another pyran derivative with similar structural features.
Tetrahydropyran: A fully saturated analog of dihydropyran.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyloxy groups enhances its reactivity and potential for derivatization, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C11H14O7 |
|---|---|
分子量 |
258.22 g/mol |
IUPAC名 |
2-(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)acetic acid |
InChI |
InChI=1S/C11H14O7/c1-6(12)17-8-3-4-16-9(5-10(14)15)11(8)18-7(2)13/h3-4,8-9,11H,5H2,1-2H3,(H,14,15) |
InChIキー |
UHUOKLKCUCLRGN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)
![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14100361.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![2-phenyl-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14100377.png)
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)

